4-(2-Methoxyethoxy)piperidine hydrochloride
Description
4-(2-Methoxyethoxy)piperidine hydrochloride is a piperidine derivative characterized by a 2-methoxyethoxy substituent at the 4-position of the piperidine ring. The molecular formula is C₈H₁₈ClNO₂, with an average molecular weight of 219.75 g/mol (calculated).
Properties
IUPAC Name |
4-(2-methoxyethoxy)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-10-6-7-11-8-2-4-9-5-3-8;/h8-9H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHBPEJNVKMUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCNCC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-Methoxyethoxy)piperidine hydrochloride involves the reaction of piperidine with 2-methoxyethanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-(2-Methoxyethoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : 4-(2-Methoxyethoxy)piperidine hydrochloride can serve as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow for modifications that can lead to compounds with enhanced therapeutic effects.
- Mechanism of Action Studies : The compound's interaction with specific molecular targets may provide insights into its potential therapeutic mechanisms, especially regarding receptor binding and signal transduction pathways.
2. Organic Synthesis
- Building Block for Complex Molecules : This compound is utilized as an intermediate in the synthesis of more complex chemical entities. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications.
- Chemical Reactions :
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction can be performed using lithium aluminum hydride.
- Substitution Reactions : The methoxyethoxy group can be replaced with other functional groups under appropriate conditions.
3. Biochemical Research
- Cellular Studies : The compound is explored for its role in cellular processes and protein interactions. Its ability to penetrate cell membranes could facilitate the study of cell-penetrating peptides (CPPs), enhancing the delivery of therapeutic agents into cells.
- Protein Labeling Probes : Structurally related piperidine derivatives have been used to create chemical probes for studying protein function and interactions, suggesting potential applications for this compound in proteomics.
Data Table of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(2-Ethoxyethyl)piperidine hydrochloride | Ethoxyethyl group instead of methoxy | May exhibit different pharmacological effects |
| 3-(2-Methoxyethyl)piperidine | Different position of methoxy group | Potentially altered biological activity |
| N-Methyl-4-(2-methoxyethoxy)piperidine | Methyl substitution on nitrogen | Enhanced lipophilicity affecting permeability |
| 1-(2-Methoxyethoxy)-3-(piperidin-4-yl)propan-1-one | Additional propanone group | Unique properties due to keto functionality |
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 4-(2-Methoxyethoxy)piperidine hydrochloride with analogous piperidine derivatives:
Key Observations:
- Hydrophilicity: The 2-methoxyethoxy group in the target compound provides better solubility than bulky substituents (e.g., diphenylmethoxy in C₁₈H₂₁NO•HCl) but less than dihydrochloride salts (e.g., C₁₁H₁₇Cl₂N₂O₂) .
- Pharmacological Potential: Bulky lipophilic groups (e.g., diphenylmethoxy) may enhance membrane permeability but reduce solubility, whereas hydrophilic groups balance solubility and bioavailability .
Pharmacological and Toxicological Profiles
Pharmacological Activity
- Meperidine HCl : Demonstrates how ester and phenyl groups confer opioid receptor binding, highlighting the impact of substituents on therapeutic use .
- Chloro-Substituted Derivatives: Compounds like C₁₄H₁₉Cl₂NO () may exhibit enhanced binding to receptors requiring electronegative interactions, such as ion channels or enzymes .
Regulatory and Environmental Considerations
- Regulatory Status : Many compounds, including the target, lack explicit mention in international regulations (e.g., EPA, EFSA), except for basic SDS compliance (e.g., GB/T standards in China) .
- Environmental Impact: Piperidine derivatives with halogenated substituents (e.g., chloro in C₁₄H₁₉Cl₂NO) may pose environmental risks due to persistence, though specific data are absent .
Biological Activity
4-(2-Methoxyethoxy)piperidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and a methoxyethoxy substituent. These characteristics suggest potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, which can lead to various physiological effects. The compound's mechanism may involve:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, thereby altering metabolic pathways.
- Receptor Modulation : The compound could interact with receptors that play critical roles in neurotransmission and other biological functions.
Biological Activities
The following table summarizes the observed biological activities of this compound:
Case Studies and Research Findings
- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties. It has been effective against various bacterial strains, suggesting its potential as an antibacterial agent.
- Antifungal Properties : Preliminary investigations indicate that the compound can inhibit fungal growth, which may have implications for treating fungal infections.
- Antiviral Activity : Research into the antiviral properties of this compound has suggested potential efficacy against HIV. Experimental setups have included measuring cytotoxicity through MTT assays, indicating that the compound may affect viral replication .
- Cytotoxicity in Cancer Research : The compound has been evaluated for its cytotoxic effects on human cancer cell lines. Results indicated that it may induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics .
Q & A
Q. How can researchers validate synthetic pathways for piperidine derivatives using green chemistry principles?
- Methodological Answer :
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate.
- Catalysis : Employ biocatalysts (enzymes) or heterogeneous catalysts to reduce waste.
- Atom Economy : Design routes with minimal protecting groups and step counts, analyzed via E-factor calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
